molecular formula C19H23ClN2O B11530104 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine

1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine

Cat. No.: B11530104
M. Wt: 330.8 g/mol
InChI Key: SIDCYYAODNDMQE-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to the piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with 2-(3-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both chlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine

InChI

InChI=1S/C19H23ClN2O/c1-16-5-2-3-8-19(16)22-11-9-21(10-12-22)13-14-23-18-7-4-6-17(20)15-18/h2-8,15H,9-14H2,1H3

InChI Key

SIDCYYAODNDMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCOC3=CC(=CC=C3)Cl

Origin of Product

United States

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